molecular formula C4H5BrN2 B113438 2-(Bromomethyl)-1H-imidazole CAS No. 735273-40-2

2-(Bromomethyl)-1H-imidazole

Cat. No. B113438
M. Wt: 161 g/mol
InChI Key: JMIPWQWATHJTMZ-UHFFFAOYSA-N
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Description

Bromomethyl compounds are generally used as intermediates in organic synthesis due to their reactivity . They often participate in various reactions, including substitutions and additions .


Synthesis Analysis

The synthesis of bromomethyl compounds often involves the reaction of a precursor molecule with a brominating agent . The specific synthesis pathway would depend on the structure of the precursor molecule and the reaction conditions .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

Bromomethyl compounds are reactive and can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions with various nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can be determined using various analytical techniques, such as melting point analysis, molecular weight determination, and thermal analysis .

Scientific Research Applications

Heterocyclic Synthesis

2-(Bromomethyl)-1H-imidazole has been used in the regioselective synthesis of novel heterocyclic systems. These reactions involve the formation of C–S and C–N bonds and are accompanied by rearrangements of the starting heterocycles, leading to a variety of potentially biologically active heterocyclic systems (Amosova et al., 2018).

Antimicrobial Agent Synthesis

Imidazole drugs, synthesized using derivatives like 2-(Bromomethyl)-1H-imidazole, have broad applications in clinical medicine, particularly as antimicrobial agents. The synthesis of such compounds involves reactions with bromine in the presence of acetic acid, yielding various derivatives with significant antimicrobial activities (Narwal et al., 2012).

Polymer Chemistry

In polymer chemistry, 2-(Bromomethyl)-1H-imidazole has been used for the modification of 1,2-polybutadiene. The brominated polymer acts as a macroinitiator for the ring-opening polymerization of other compounds, leading to the formation of water-soluble brush polymers and polyelectrolyte copolymers with diverse applications including as stabilizers in heterophase polymerization and in ionic conducting properties (Yuan et al., 2011).

Synthesis of 1,2-Diaryl-1H-imidazoles

This compound is pivotal in the synthesis of 1,2-diaryl-1H-imidazoles, which have been found to exhibit significant cytotoxic activity against human tumor cell lines. The synthesis involves direct coupling with aryl halides under specific conditions (Bellina et al., 2006).

Reactivity and Computational Studies

Studies on the reactivity of imidazole derivatives synthesized using 2-(Bromomethyl)-1H-imidazole show interesting properties. Computational methods like DFT have been used to understand the reactivity properties of these derivatives, which have potential applications in various fields (Hossain et al., 2018).

CO2 Capture

In environmental applications, derivatives of 2-(Bromomethyl)-1H-imidazole have been used in the synthesis of task-specific ionic liquids for CO2 capture. These ionic liquids can react reversibly with CO2, thereby sequestering it effectively (Bates et al., 2002).

Fuel Cell Application

For fuel cell applications, imidazolium-type alkaline anion exchange membranes have been developed using bromomethylated poly(2,6-dimethyl-1,4-phenylene oxide) and 1-methylimdazole, which shows promise in enhancing the performance of fuel cells (Ran et al., 2012).

Safety And Hazards

Bromomethyl compounds can be hazardous. They may cause skin burns and eye damage, and may be toxic if inhaled . Therefore, appropriate safety measures should be taken when handling these compounds.

Future Directions

The future research directions in the field of bromomethyl compounds could involve the development of new synthetic methods, the study of their reactivity and mechanism of action, and the exploration of their potential applications in various fields .

properties

IUPAC Name

2-(bromomethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c5-3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIPWQWATHJTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619557
Record name 2-(Bromomethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1H-imidazole

CAS RN

735273-40-2
Record name 2-(Bromomethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Catarzi, F Varano, E Vigiani, S Calenda, F Melani… - Pharmaceuticals, 2022 - mdpi.com
… Reaction of 32–34 [6,27] with equimolar amount of 2-bromomethyl-1H-imidazole hydrobromide [5] gave the hydrobromide salt of the target compounds 1–3. While compound 2 was …
Number of citations: 5 www.mdpi.com
M Guo, ZG Gao, R Tyler, T Stodden, Y Li… - Journal of medicinal …, 2018 - ACS Publications
Central adenosine A 1 receptor (A 1 R) is implicated in pain, sleep, substance use disorders, and neurodegenerative diseases, and is an important target for pharmaceutical …
Number of citations: 24 pubs.acs.org
S Alcalde, R Porcar, ML De La Puente… - … Process Research & …, 2023 - ACS Publications
The use of supercritical CO 2 (scCO 2 ) as an enabling technology paves the way for an efficient in-line integration of the synthesis and purification of organic molecules. The scCO 2 …
Number of citations: 2 pubs.acs.org
T Amelia, JPD van Veldhoven, M Falsini… - Journal of Medicinal …, 2021 - ACS Publications
In this study, we determined the crystal structure of an engineered human adenosine A 2A receptor bound to a partial agonist and compared it to structures cocrystallized with either a …
Number of citations: 26 pubs.acs.org

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